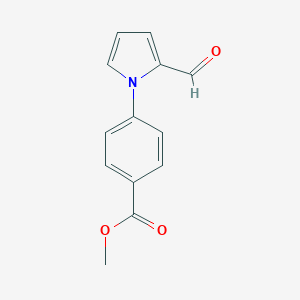

methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(2-formylpyrrol-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-13(16)10-4-6-11(7-5-10)14-8-2-3-12(14)9-15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTQPUKJGKHTBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50600054 | |

| Record name | Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149323-67-1 | |

| Record name | Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate, a key intermediate in the development of various pharmacologically active compounds. This document details the synthetic pathway, experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and drug discovery.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the construction of the N-arylpyrrole core, followed by the introduction of a formyl group onto the pyrrole ring.

-

Step 1: Synthesis of Methyl 4-(1H-pyrrol-1-yl)benzoate: The precursor, methyl 4-(1H-pyrrol-1-yl)benzoate, is synthesized via a Clauson-Kaas reaction. This involves the condensation of methyl 4-aminobenzoate with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.

-

Step 2: Vilsmeier-Haack Formylation: The target compound, this compound, is obtained through the formylation of the N-substituted pyrrole intermediate. The Vilsmeier-Haack reaction is the most common and efficient method for this transformation, utilizing a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2][3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Yield (%) |

| Methyl 4-aminobenzoate | C₈H₉NO₂ | 151.16 | 110-113 | 7.88 (d, J=8.7 Hz, 2H), 6.64 (d, J=8.7 Hz, 2H), 4.05 (br s, 2H), 3.84 (s, 3H) | 167.1, 150.8, 131.6, 119.9, 113.8, 51.6 | - |

| Methyl 4-(1H-pyrrol-1-yl)benzoate | C₁₂H₁₁NO₂ | 201.22 | 105-107 | 8.08 (d, J=8.8 Hz, 2H), 7.46 (d, J=8.8 Hz, 2H), 7.12 (t, J=2.2 Hz, 2H), 6.36 (t, J=2.2 Hz, 2H), 3.92 (s, 3H) | 166.2, 143.8, 130.8, 126.9, 119.7, 119.5, 111.3, 52.2 | 75-85 |

| This compound | C₁₃H₁₁NO₃ | 229.23 | 118-120 | 9.57 (s, 1H), 8.16 (d, J=8.7 Hz, 2H), 7.53 (d, J=8.7 Hz, 2H), 7.21 (dd, J=4.0, 1.7 Hz, 1H), 7.08 (dd, J=2.6, 1.7 Hz, 1H), 6.39 (dd, J=4.0, 2.6 Hz, 1H), 3.94 (s, 3H) | 179.3, 165.7, 142.9, 132.5, 131.3, 127.8, 125.4, 120.2, 111.8, 52.4 | 80-90 |

Experimental Protocols

Synthesis of Methyl 4-(1H-pyrrol-1-yl)benzoate

Materials:

-

Methyl 4-aminobenzoate

-

2,5-Dimethoxytetrahydrofuran

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Bicarbonate

-

Brine

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate

-

Hexane

Procedure:

-

A solution of methyl 4-aminobenzoate (1.0 eq) in glacial acetic acid is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

2,5-Dimethoxytetrahydrofuran (1.1 eq) is added to the solution.

-

The reaction mixture is heated to reflux (approximately 118 °C) and maintained for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The aqueous layer is neutralized with a saturated solution of sodium bicarbonate until a pH of 7-8 is reached.

-

The product is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford methyl 4-(1H-pyrrol-1-yl)benzoate as a white to off-white solid.

Synthesis of this compound (Vilsmeier-Haack Formylation)

Materials:

-

Methyl 4-(1H-pyrrol-1-yl)benzoate

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Sodium Acetate

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, anhydrous N,N-dimethylformamide (3.0 eq) is cooled to 0 °C in an ice bath.

-

Phosphorus oxychloride (1.2 eq) is added dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is observed as the mixture becomes a pale yellow, viscous liquid.

-

After the addition is complete, the mixture is stirred at 0 °C for an additional 30 minutes.

-

A solution of methyl 4-(1H-pyrrol-1-yl)benzoate (1.0 eq) in anhydrous DMF or dichloromethane is added dropwise to the Vilsmeier reagent, ensuring the temperature does not exceed 10 °C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for 1-3 hours. The reaction is monitored by TLC.

-

Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice and a saturated solution of sodium acetate.

-

The mixture is stirred vigorously for 1-2 hours until the hydrolysis is complete and a precipitate forms.

-

The solid product is collected by vacuum filtration, washed thoroughly with cold water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound as a crystalline solid.

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Vilsmeier-Haack Reaction Mechanism

References

An In-depth Technical Guide on the Chemical Properties of Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate is a pyrrole derivative with potential applications in medicinal chemistry and materials science. The pyrrole ring is a fundamental heterocyclic scaffold found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antimicrobial, and antiviral properties.[1][2][3] This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and spectral data of this compound, serving as a valuable resource for researchers and professionals in the field.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, the properties of its structural isomers and related compounds can provide valuable insights. The key identifiers for this compound are its molecular formula, C₁₃H₁₁NO₃, and a molecular weight of 229.23 g/mol .[4]

A positional isomer, methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate, is commercially available with a reported purity of ≥98% and has the CAS number 168618-86-8.[4] Computational data for this isomer suggests a topological polar surface area (TPSA) of 48.3 Ų and a LogP of 2.0764, indicating moderate polarity and lipophilicity.[4] It is reasonable to assume that this compound would exhibit similar physicochemical characteristics.

For comparison, data for the related compound methyl 4-formylbenzoate is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁NO₃ | [4] |

| Molecular Weight | 229.23 g/mol | [4] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| CAS Number (Isomer) | 168618-86-8 (for methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate) | [4] |

Synthesis

The synthesis of N-substituted pyrroles is commonly achieved through the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[1][2][5][6] This method is a versatile and widely used approach for preparing a variety of substituted pyrroles under relatively mild conditions.[1][2]

Conceptual Experimental Protocol: Paal-Knorr Synthesis

A plausible synthetic route to this compound would involve the reaction of 2,5-dimethoxytetrahydrofuran (a protected form of succinaldehyde, the 1,4-dicarbonyl component) with methyl 4-aminobenzoate in the presence of an acid catalyst. The subsequent formylation of the resulting N-aryl pyrrole would yield the target compound.

Step 1: Synthesis of Methyl 4-(1H-pyrrol-1-yl)benzoate

-

To a solution of methyl 4-aminobenzoate in an appropriate solvent (e.g., acetic acid or ethanol), add an equimolar amount of 2,5-dimethoxytetrahydrofuran.

-

Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure methyl 4-(1H-pyrrol-1-yl)benzoate.

Step 2: Formylation of Methyl 4-(1H-pyrrol-1-yl)benzoate (Vilsmeier-Haack Reaction)

-

In a flask cooled in an ice bath, add phosphorus oxychloride to N,N-dimethylformamide (DMF) dropwise with stirring to form the Vilsmeier reagent.

-

To this mixture, add a solution of methyl 4-(1H-pyrrol-1-yl)benzoate in DMF dropwise.

-

Allow the reaction to stir at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice and neutralize with an aqueous base solution (e.g., sodium hydroxide).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield this compound.

Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole ring, the benzoate ring, the formyl group, and the methyl ester. The protons on the pyrrole ring will appear as multiplets in the aromatic region, with the proton adjacent to the nitrogen and the formyl group being the most deshielded. The protons on the benzoate ring will likely appear as two doublets, characteristic of a para-substituted benzene ring. The formyl proton will be a singlet at a significantly downfield chemical shift (typically around 9-10 ppm). The methyl ester protons will appear as a singlet further upfield.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for all 13 carbons in the molecule. The carbonyl carbons of the formyl and ester groups will be the most downfield signals. The aromatic carbons of the pyrrole and benzoate rings will appear in the typical aromatic region (approximately 110-150 ppm). The methyl carbon of the ester group will be the most upfield signal.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the C=O stretching vibrations of the aldehyde and the ester functionalities. There will also be C-H stretching and bending vibrations for the aromatic rings and the methyl group, as well as C-N stretching vibrations associated with the pyrrole ring.

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (229.23 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group from the ester, the formyl group, and cleavage of the bond between the benzoate and pyrrole rings.

Potential Biological Activities and Applications

Pyrrole-containing compounds are known to possess a diverse range of biological activities.[1][2][3] The presence of the formyl group, a reactive functional group, and the ester moiety in this compound makes it an interesting candidate for further chemical modification and biological screening. It could serve as a precursor for the synthesis of more complex molecules with potential therapeutic applications, such as enzyme inhibitors or receptor ligands.[7][8] The N-aryl substitution pattern is a common feature in many biologically active pyrroles.

Conclusion

This compound is a compound of interest for chemical and pharmaceutical research. While specific experimental data is scarce, this guide provides a comprehensive overview based on the properties of related structures and established synthetic methodologies. The information presented herein, including predicted spectral characteristics and a conceptual synthetic workflow, offers a solid foundation for researchers to build upon in their exploration of this and similar pyrrole derivatives. Further experimental investigation is warranted to fully elucidate the chemical properties and potential applications of this compound.

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Methyl 4-formylbenzoate(1571-08-0) 1H NMR spectrum [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. alliedacademies.org [alliedacademies.org]

- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 7. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Characterization of Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate (CAS 168618-86-8)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding the specific experimental characterization, biological activity, and detailed physicochemical properties of Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate (CAS 168618-86-8) is limited. This guide provides foundational information and presents representative methodologies and data for the broader class of N-arylpyrroles to serve as a comprehensive resource for researchers.

Core Compound Identification

The compound associated with CAS number 168618-86-8 is identified as Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate.[1][2][3][4] Its fundamental properties, derived from various chemical supplier databases, are summarized below.

| Property | Value | Source |

| CAS Number | 168618-86-8 | [1][2][3][4] |

| Chemical Name | Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate | [1][2][3][4] |

| Molecular Formula | C₁₃H₁₁NO₃ | [1][3] |

| Molecular Weight | 229.23 g/mol | [1][3] |

| Purity | ≥97% to ≥98% (typical) | [3] |

| SMILES | O=C(OC)C1=CC=CC(N2C(C=O)=CC=C2)=C1 | [3] |

Synthesis of N-Arylpyrroles: A Representative Experimental Protocol

While a specific, validated synthesis protocol for Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate is not publicly documented, the synthesis of N-arylpyrroles is a well-established area of organic chemistry. The following protocol is a representative example based on modern catalytic methods for the arylation of pyrroles.

Reaction: General Copper-Catalyzed N-Arylation of Pyrrole.

Materials:

-

Pyrrole

-

An appropriate aryl halide (e.g., Methyl 3-iodobenzoate)

-

Copper(I) iodide (CuI)

-

A suitable ligand (e.g., L-proline, a diamine)

-

A base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃))

-

A high-boiling point solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF))

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl acetate)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), copper(I) iodide (0.1 eq), the ligand (0.2 eq), and the base (2.0 eq).

-

Atmosphere Control: Seal the flask with a septum, and alternatively evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.

-

Reagent Addition: Introduce the anhydrous solvent via syringe, followed by the pyrrole (1.2 eq).

-

Reaction Conditions: Stir the reaction mixture at a specified temperature (typically ranging from 80°C to 120°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-arylpyrrole.

-

Characterization: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy to confirm its identity and purity.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate.

Physicochemical and Spectroscopic Characterization Data

The following table presents a representative set of data that would be collected to characterize a compound such as Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate. Note: This is illustrative data and not experimentally determined for CAS 168618-86-8.

| Data Type | Parameter | Representative Value |

| Physicochemical Properties | Melting Point | 110-115 °C |

| Boiling Point | Not determined (likely decomposes) | |

| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in Methanol; Insoluble in water | |

| Appearance | Off-white to pale yellow solid | |

| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) | δ 9.55 (s, 1H, -CHO), 7.90-8.10 (m, 4H, Ar-H), 7.20 (t, 1H, Pyrrole-H), 6.80 (dd, 1H, Pyrrole-H), 6.30 (t, 1H, Pyrrole-H), 3.90 (s, 3H, -OCH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ) | δ 180.0 (CHO), 165.5 (C=O, ester), 140.0, 132.0, 130.0, 129.5, 128.0, 125.0 (Ar-C and Pyrrole-C), 110.0, 109.0 (Pyrrole-C), 52.5 (OCH₃) |

| Mass Spectrometry (ESI+) | m/z | 230.07 [M+H]⁺, 252.05 [M+Na]⁺ |

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | 3100 (C-H, aromatic), 2850 (C-H, aldehyde), 1720 (C=O, ester), 1680 (C=O, aldehyde), 1600, 1480 (C=C, aromatic), 1250 (C-O, ester) |

Biological Activity and Signaling Pathway Analysis

There is no publicly available information on the biological activity or the mechanism of action for Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate. For a novel compound in a drug discovery pipeline, a series of in vitro and in vivo assays would be conducted to determine its biological effects.

Should a compound like this demonstrate, for example, anti-inflammatory properties, a potential area of investigation would be its effect on the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.

The following diagram illustrates a simplified representation of the NF-κB signaling pathway, indicating a hypothetical point of inhibition by a novel therapeutic agent.

This guide provides a framework for the characterization of Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate. Further experimental investigation is required to fully elucidate its chemical and biological properties.

References

The Paal-Knorr Synthesis of N-Arylpyrroles: A Mechanistic and Practical Guide

For Researchers, Scientists, and Drug Development Professionals

The Paal-Knorr synthesis, a cornerstone in heterocyclic chemistry since its discovery in 1884, remains a highly efficient and widely utilized method for the preparation of substituted pyrroles.[1] This in-depth technical guide focuses on the synthesis of N-arylpyrroles, a class of compounds with significant applications in medicinal chemistry and materials science. We will delve into the intricacies of the reaction mechanism, provide detailed experimental protocols, and present quantitative data to facilitate the practical application of this invaluable transformation.

Core Mechanism: A Refined Understanding

The Paal-Knorr pyrrole synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, an N-arylamine, to yield the corresponding N-arylpyrrole.[2][3] While seemingly straightforward, the precise mechanistic pathway was a subject of debate until seminal work by Venkataraman Amarnath and his colleagues provided crucial insights.[2][4] Their research demonstrated that the reaction does not proceed through an enamine intermediate as previously postulated. Instead, the favored mechanism involves the formation of a hemiaminal, followed by cyclization and subsequent dehydration.[2][5]

The reaction is typically conducted under neutral or weakly acidic conditions. The addition of a weak acid, such as acetic acid, can accelerate the reaction.[2] However, strongly acidic conditions (pH < 3) can lead to the formation of furan byproducts.[2]

The currently accepted mechanism for the acid-catalyzed Paal-Knorr synthesis of N-arylpyrroles is as follows:

-

Protonation of a Carbonyl Group: The reaction is initiated by the protonation of one of the carbonyl oxygens of the 1,4-dicarbonyl compound by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by the N-Arylamine: The lone pair of electrons on the nitrogen atom of the N-arylamine attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, yielding a neutral hemiaminal intermediate.

-

Second Carbonyl Protonation and Cyclization: The second carbonyl group is then protonated, and the hydroxyl group of the hemiaminal performs an intramolecular nucleophilic attack on the now activated carbonyl carbon. This key cyclization step forms a five-membered ring intermediate.

-

Dehydration: The final steps involve a series of proton transfers and the elimination of two molecules of water to afford the aromatic N-arylpyrrole.

The nature of the substituents on the aryl ring of the amine can influence the reaction rate. Electron-donating groups can increase the nucleophilicity of the amine, potentially accelerating the initial attack. Conversely, strongly electron-withdrawing groups may decrease the amine's reactivity. For instance, studies have shown that a p-nitrophenyl group can increase the reaction rate, while a p-methoxyphenyl group can have a negative effect on the cyclization rate.[2]

Quantitative Data Summary

The efficiency of the Paal-Knorr synthesis of N-arylpyrroles is influenced by the choice of catalyst, solvent, and reaction temperature. The following tables summarize yields obtained under various reported conditions.

Table 1: Synthesis of N-Aryl-2,5-dimethylpyrroles using Alumina Catalysis [6]

| Entry | Aryl Amine | Product | Yield (%) |

| 1 | Aniline | 1-Phenyl-2,5-dimethylpyrrole | 96 |

| 2 | 4-Methylaniline | 1-(p-tolyl)-2,5-dimethylpyrrole | 95 |

| 3 | 4-Methoxyaniline | 1-(4-methoxyphenyl)-2,5-dimethylpyrrole | 98 |

| 4 | 4-Chloroaniline | 1-(4-chlorophenyl)-2,5-dimethylpyrrole | 94 |

| 5 | 4-Bromoaniline | 1-(4-bromophenyl)-2,5-dimethylpyrrole | 96 |

Reaction Conditions: Acetonylacetone and primary amine catalyzed by CATAPAL 200 alumina at 60 °C for 45 minutes.

Table 2: Synthesis of N-Substituted-2,5-dimethylpyrroles in Water [7]

| Entry | Amine | Product | Yield (%) |

| 1 | Aniline | 1-Phenyl-2,5-dimethylpyrrole | 96 |

| 2 | 4-Methylaniline | 1-(p-tolyl)-2,5-dimethylpyrrole | 95 |

| 3 | 4-Methoxyaniline | 1-(4-methoxyphenyl)-2,5-dimethylpyrrole | 98 |

| 4 | 1,4-Phenylenediamine | 1,4-Bis(2,5-dimethyl-1H-pyrrol-1-yl)benzene | 94 |

| 5 | Benzylamine | 1-Benzyl-2,5-dimethylpyrrole | 97 |

Reaction Conditions: Amine (10 mmol), 2,5-hexanedione (10 mmol), 5 mL water, at 100 °C for 15 minutes.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of representative N-arylpyrroles.

Protocol 1: Synthesis of 2,5-Dimethyl-1-phenylpyrrole[8]

Materials:

-

Aniline (186 mg, 2.0 mmol)

-

2,5-Hexanedione (228 mg, 2.0 mmol)

-

Methanol (0.5 mL)

-

Concentrated Hydrochloric Acid (1 drop)

-

0.5 M Hydrochloric Acid solution

-

Methanol/water (9:1) mixture for recrystallization

Procedure:

-

To a round-bottomed flask fitted with a reflux condenser, add aniline (186 mg, 2.0 mmol), 2,5-hexanedione (228 mg, 2.0 mmol), methanol (0.5 mL), and one drop of concentrated HCl.

-

Heat the mixture to reflux for 15 minutes.

-

Cool the reaction mixture and add it to 5.0 mL of 0.5 M HCl, which is kept cool in an ice bath.

-

Collect the resulting crystals by suction filtration.

-

Recrystallize the crude product from 1 mL of 9:1 methanol/water.

-

The expected yield is approximately 178 mg (52%).

Characterization Data:

-

Melting Point: 48 °C (literature: 50-51 °C)

-

¹H NMR (CDCl₃): δ = 2.04 (s, 6H), 5.91 (s, 2H), 7.22 (m, 2H), and 7.44 (m, 3H).

-

¹³C NMR (CDCl₃): δ = 13.05, 105.64, 127.64, 128.81, 129.06, and 139.00.

-

FT-IR (CCl₄): 3068, 2921, 1600, 1499, 1440, 1402, 1322, and 695 cm⁻¹.

Conclusion

The Paal-Knorr synthesis of N-arylpyrroles is a robust and versatile reaction with a well-elucidated mechanism. By understanding the key steps involving hemiaminal formation and subsequent cyclization and dehydration, researchers can optimize reaction conditions to achieve high yields of desired products. The provided quantitative data and detailed experimental protocols serve as a practical guide for the synthesis of these valuable heterocyclic compounds, which are of significant interest to the pharmaceutical and materials science industries. The continued development of greener and more efficient catalytic systems will undoubtedly expand the utility of this classic transformation in modern organic synthesis.

References

Theoretical Calculations for Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational chemistry approaches for the study of methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate. This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry. It outlines the methodologies for quantum chemical calculations, including geometric optimization, vibrational frequency analysis, electronic properties, and spectroscopic predictions. The presented data, based on established computational methods for analogous pyrrole derivatives, serves as a robust framework for understanding the molecular properties of the title compound.

Introduction

This compound is a heterocyclic compound of interest due to the prevalence of the pyrrole nucleus in medicinal chemistry. Theoretical calculations provide invaluable insights into the molecular structure, stability, and reactivity of such compounds, complementing experimental data and guiding further research. This guide details the application of Density Functional Theory (DFT) for a thorough in-silico investigation of the title molecule.

Molecular Structure and Optimization

The initial step in the theoretical analysis involves the optimization of the molecular geometry to determine the most stable conformation. This is typically achieved using DFT methods, which have been shown to provide a good balance between computational cost and accuracy for organic molecules.

Computational Methodology

The molecular structure of this compound would be optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with the 6-311++G(d,p) basis set. This level of theory is widely used for providing reliable geometric parameters for similar organic compounds. Frequency calculations are subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.

Methodological & Application

Application Notes and Protocols: Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate is a versatile bifunctional molecule containing a reactive aldehyde group on a pyrrole ring and a methyl ester on a phenyl substituent. This unique combination of functionalities makes it a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds with potential biological activity. The pyrrole-2-carboxaldehyde moiety can readily participate in a variety of condensation reactions, such as Knoevenagel and Wittig reactions, to form new carbon-carbon bonds. The N-aryl substituent provides a handle for further functionalization or for tuning the electronic and steric properties of the resulting molecules.

Recent research has highlighted the utility of precursors to this compound in the development of potent dual inhibitors of dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR), key enzymes in bacterial metabolic pathways. This makes derivatives of this compound attractive candidates for the development of novel antibacterial and antitubercular agents.

Synthesis of this compound

A plausible and efficient two-step synthesis for this compound involves an initial Paal-Knorr pyrrole synthesis followed by a Vilsmeier-Haack formylation.

Step 1: Paal-Knorr Synthesis of Methyl 4-(1H-pyrrol-1-yl)benzoate

The Paal-Knorr synthesis is a classic and reliable method for the formation of pyrroles from a 1,4-dicarbonyl compound and a primary amine. In this case, methyl 4-aminobenzoate is condensed with 2,5-dimethoxytetrahydrofuran, which serves as a precursor to succinaldehyde.

Experimental Protocol: Paal-Knorr Pyrrole Synthesis

Materials:

-

Methyl 4-aminobenzoate

-

2,5-Dimethoxytetrahydrofuran

-

Glacial acetic acid

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve methyl 4-aminobenzoate (1.0 eq) in a minimal amount of ethanol.

-

Add glacial acetic acid (catalytic amount).

-

To this solution, add 2,5-dimethoxytetrahydrofuran (1.1 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 4-(1H-pyrrol-1-yl)benzoate.

Step 2: Vilsmeier-Haack Formylation of Methyl 4-(1H-pyrrol-1-yl)benzoate

The Vilsmeier-Haack reaction is a mild and effective method for the formylation of electron-rich aromatic and heteroaromatic rings. The pyrrole ring is highly activated towards electrophilic substitution at the C2 position.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

-

Methyl 4-(1H-pyrrol-1-yl)benzoate

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Sodium acetate solution (saturated)

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF as the solvent.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.1 eq) dropwise to the DMF, maintaining the temperature below 10 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Dissolve methyl 4-(1H-pyrrol-1-yl)benzoate (1.0 eq) in anhydrous DMF or DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate until the mixture is neutral or slightly basic.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Applications in the Synthesis of Bioactive Molecules

This compound is a key starting material for the synthesis of various heterocyclic compounds with potential therapeutic applications. A notable example is its utility in the synthesis of dual inhibitors of Dihydrofolate Reductase (DHFR) and Enoyl-Acyl Carrier Protein Reductase (ENR), which are crucial enzymes for the survival of mycobacteria.

Synthesis of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl)benzoate Derivatives

A study by Mahnashi et al. (2025) describes the synthesis of a series of 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl)benzoate derivatives that exhibit potent antitubercular and antibacterial activities by inhibiting both DHFR and ENR.[1][2][3] Although the study starts with an ethyl ester, the synthetic route is directly applicable to the methyl ester.

Synthetic Scheme:

Caption: Synthetic pathway to dual DHFR/ENR inhibitors.

Experimental Protocol: Synthesis of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl)benzoate (Key Intermediate)

This protocol is adapted from a similar synthesis of the corresponding ethyl ester.

Materials:

-

Methyl 4-(2-(2-ethoxy-2-oxoacetyl)-1H-pyrrol-1-yl)benzoate (prepared via Friedel-Crafts acylation of methyl 4-(1H-pyrrol-1-yl)benzoate with ethyl oxalyl chloride)

-

Hydrazine hydrate

-

Absolute ethanol

Procedure:

-

A solution of methyl 4-(2-(2-ethoxy-2-oxoacetyl)-1H-pyrrol-1-yl)benzoate (1.0 eq) in absolute ethanol is prepared.

-

Hydrazine hydrate (excess, e.g., 10 eq) is added to the solution.

-

The reaction mixture is refluxed for 6 hours.

-

After cooling, the solvent is removed under reduced pressure.

-

The resulting solid is washed with cold ethanol and dried to yield 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl)benzoate.

Experimental Protocol: General Procedure for the Synthesis of Hydrazone Derivatives

Materials:

-

2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl)benzoate

-

Substituted aromatic aldehydes

-

Ethanol

-

Glacial acetic acid

Procedure:

-

Equimolar quantities of 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl)benzoate and the appropriate aromatic aldehyde are dissolved in ethanol.

-

A few drops of glacial acetic acid are added as a catalyst.

-

The mixture is refluxed for 8-12 hours.[4]

-

The reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.

-

Further purification can be achieved by column chromatography on silica gel using an ethyl acetate/petroleum ether eluent system.[4]

Table 1: Synthesis of 2-(2-benzylidenehydrazineyl)-2-oxoethyl-4-(1H-pyrrol-1-yl)benzoates

| Compound | Ar-CHO Substituent | Reaction Time (h) | Yield (%) |

| 6a | 4-Nitrobenzaldehyde | 10 | 85 |

| 6b | 4-Chlorobenzaldehyde | 12 | 82 |

| 6c | 4-Hydroxybenzaldehyde | 8 | 88 |

| 6d | 4-(Dimethylamino)benzaldehyde | 9 | 90 |

| 6e | 4-Methoxybenzaldehyde | 11 | 86 |

Data adapted from a study on analogous compounds.[4]

Mechanism of Action: Dual Inhibition of DHFR and ENR

The synthesized derivatives of this compound have been shown to act as dual inhibitors of two crucial enzymes in the mycobacterial cell wall synthesis and folate metabolic pathways.

-

Enoyl-Acyl Carrier Protein Reductase (ENR): This enzyme is a key component of the fatty acid synthase II (FAS-II) system, which is essential for the biosynthesis of mycolic acids, the major and unique components of the mycobacterial cell wall.[1] Inhibition of ENR disrupts the integrity of the cell wall, leading to bacterial cell death.[1]

-

Dihydrofolate Reductase (DHFR): DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor in the synthesis of purines, thymidylate, and certain amino acids.[1] Inhibition of DHFR depletes the pool of tetrahydrofolate, thereby halting DNA synthesis and leading to cell death.[1]

The dual-targeting approach is a promising strategy to overcome drug resistance, a major challenge in the treatment of tuberculosis.

Caption: Dual inhibition of ENR and DHFR pathways.

Further Synthetic Applications

The aldehyde functionality of this compound allows for a range of other important synthetic transformations.

Knoevenagel Condensation

This reaction involves the condensation of the aldehyde with an active methylene compound, such as malononitrile or ethyl cyanoacetate, typically catalyzed by a weak base. It is a powerful tool for the formation of C=C bonds.

General Experimental Protocol: Knoevenagel Condensation

Materials:

-

This compound

-

Active methylene compound (e.g., malononitrile)

-

Base catalyst (e.g., piperidine, ammonium acetate)

-

Solvent (e.g., ethanol, toluene)

Procedure:

-

Dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in the chosen solvent.

-

Add a catalytic amount of the base.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

-

Upon completion, cool the reaction mixture. If a precipitate forms, filter and wash with a cold solvent.

-

If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Wittig Reaction

The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes and phosphoranes (Wittig reagents). The stereochemical outcome (E/Z selectivity) can often be controlled by the choice of the ylide and reaction conditions.

General Experimental Protocol: Wittig Reaction

Materials:

-

This compound

-

Phosphonium salt (e.g., (triphenylphosphonium)methyl bromide)

-

Strong base (e.g., n-butyllithium, sodium hydride)

-

Anhydrous solvent (e.g., THF, DMSO)

Procedure:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend the phosphonium salt (1.1 eq) in the anhydrous solvent.

-

Cool the suspension to 0 °C or -78 °C, depending on the base.

-

Slowly add the strong base to generate the colored ylide.

-

Stir the mixture for 30-60 minutes.

-

Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water or saturated ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the combined organic extracts, dry over an anhydrous salt, and concentrate under reduced pressure.

-

Purify the product by column chromatography to separate the alkene from triphenylphosphine oxide.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility is particularly evident in the construction of novel heterocyclic systems with significant biological activity, such as the dual inhibitors of DHFR and ENR. The straightforward reactivity of its aldehyde group in Knoevenagel and Wittig reactions, coupled with the potential for further modification of the ester functionality, opens up a wide range of possibilities for the synthesis of complex and potentially therapeutic molecules. The protocols and data presented here provide a foundation for researchers to explore the rich chemistry of this compound in their synthetic endeavors.

References

- 1. www2.unifap.br [www2.unifap.br]

- 2. bhu.ac.in [bhu.ac.in]

- 3. An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate: A Versatile Scaffold for Anticancer and Antimicrobial Drug Discovery

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate is a valuable heterocyclic building block in medicinal chemistry. The presence of a reactive formyl group on the pyrrole ring, coupled with the N-aryl linkage to a methyl benzoate moiety, provides a versatile scaffold for the synthesis of a diverse range of bioactive molecules. The pyrrole nucleus is a well-established pharmacophore found in numerous natural products and synthetic drugs, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel therapeutic agents, with a specific focus on its application in the synthesis of potent antitubercular compounds.

Key Features of this compound in Medicinal Chemistry

The utility of this compound as a building block stems from several key structural features:

-

Reactive Aldehyde: The 2-formyl group serves as a crucial handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, hydrazones, and other heterocyclic systems. This allows for the introduction of diverse pharmacophoric elements.

-

N-Aryl Linkage: The N-phenylbenzoate moiety provides a rigid core that can be strategically functionalized to modulate the physicochemical properties and target-binding interactions of the resulting derivatives.

-

Drug-like Scaffold: The overall structure possesses favorable drug-like properties, making it an excellent starting point for the design of small molecule inhibitors.

Application in the Synthesis of Antitubercular Agents

A notable application of a similar scaffold, ethyl 4-(1H-pyrrol-1-yl)benzoate, is in the synthesis of a series of 2-hydrazineyl-2-oxoethyl derivatives that have demonstrated potent antitubercular activity. These compounds act as dual inhibitors of two essential enzymes in Mycobacterium tuberculosis: dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR), also known as InhA.

Biological Activity of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl)benzoate Derivatives

The following table summarizes the in vitro antitubercular activity and enzyme inhibitory potency of representative compounds derived from a scaffold closely related to this compound.

| Compound | Antitubercular Activity (MIC, µg/mL) | InhA Inhibition (% at 50 µM) | MtDHFR Inhibition (IC50, µM) |

| 5b | 0.8 | 45 | 35 |

| 6d | 0.8 | 51 | 23 |

| Isoniazid | - | - | - |

| Trimethoprim | - | - | 92 |

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(1H-pyrrol-1-yl)benzoate

This protocol describes the synthesis of the precursor to the title building block.

Materials:

-

Methyl 4-aminobenzoate

-

2,5-Dimethoxytetrahydrofuran

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Bicarbonate

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Procedure:

-

To a solution of methyl 4-aminobenzoate (1 equivalent) in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents).

-

Heat the reaction mixture at reflux for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure methyl 4-(1H-pyrrol-1-yl)benzoate.

Protocol 2: Vilsmeier-Haack Formylation for the Synthesis of this compound

This protocol describes the introduction of the formyl group at the C2 position of the pyrrole ring.

Materials:

-

Methyl 4-(1H-pyrrol-1-yl)benzoate

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl3)

-

Dichloromethane (DCM), anhydrous

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (3 equivalents).

-

Cool the DMF to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

-

Dissolve methyl 4-(1H-pyrrol-1-yl)benzoate (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Once the starting material is consumed, carefully pour the reaction mixture into a beaker of crushed ice with stirring.

-

Basify the aqueous mixture to pH 8-9 by the slow addition of a saturated sodium bicarbonate solution.

-

Extract the product with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound as a solid.

Protocol 3: Synthesis of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl)benzoate Derivatives

This protocol outlines the derivatization of the methyl ester to form bioactive hydrazides, starting from a precursor analogous to the title compound.

Materials:

-

Methyl 4-(1H-pyrrol-1-yl)benzoate (or the 2-formyl derivative if further modification of the aldehyde is desired after this step)

-

Hydrazine hydrate

-

Ethanol

-

Appropriate aromatic aldehyde or ketone

-

Glacial Acetic Acid (catalytic amount)

Procedure:

Step 1: Synthesis of 4-(1H-pyrrol-1-yl)benzohydrazide

-

Dissolve methyl 4-(1H-pyrrol-1-yl)benzoate (1 equivalent) in ethanol.

-

Add hydrazine hydrate (10 equivalents) and reflux the mixture for 6-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and concentrate it under reduced pressure.

-

Pour the residue into cold water to precipitate the hydrazide.

-

Filter the solid, wash with water, and dry to obtain 4-(1H-pyrrol-1-yl)benzohydrazide.

Step 2: Synthesis of N'-substituted-2-oxoethyl 4-(1H-pyrrol-1-yl)benzoate derivatives (Schiff Base Formation)

-

To a solution of 4-(1H-pyrrol-1-yl)benzohydrazide (1 equivalent) in ethanol, add the desired aromatic aldehyde or ketone (1.1 equivalents).

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture. The product will often precipitate out of the solution.

-

Filter the solid, wash with cold ethanol, and dry to obtain the final product. Recrystallization from a suitable solvent may be necessary for further purification.

Visualizing Workflows and Pathways

Synthetic Workflow

Caption: Synthetic scheme for the preparation of bioactive hydrazone derivatives.

Targeted Biological Pathway

Caption: Dual inhibition of DHFR and ENR pathways in M. tuberculosis.

Application Notes and Protocols for the Synthesis of Chalcone Derivatives from Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of chalcone derivatives via the Claisen-Schmidt condensation of methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate with various substituted acetophenones. Chalcones, belonging to the flavonoid family, are valuable scaffolds in drug discovery, exhibiting a wide range of biological activities. This protocol offers a robust and efficient method for the preparation of a library of novel pyrrole-containing chalcones, which can be further evaluated for their therapeutic potential. Detailed experimental procedures, data presentation, and workflow visualizations are included to facilitate seamless adoption in a research and development setting.

Introduction

Chalcones (1,3-diaryl-2-propen-1-ones) are a class of organic compounds that serve as precursors in the biosynthesis of flavonoids and isoflavonoids in plants. Their core structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, is a privileged scaffold in medicinal chemistry. Derivatives of chalcones have been reported to possess a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an aromatic ketone. This application note details the synthesis of novel chalcone derivatives using this compound as the aldehyde component. The pyrrole moiety is a significant heterocycle in medicinal chemistry, and its incorporation into the chalcone framework is a promising strategy for the development of new therapeutic agents.

Data Presentation

The following table summarizes the quantitative data for the synthesis of a series of chalcone derivatives from this compound and various substituted acetophenones. The reactions were performed under standardized conditions to allow for direct comparison of the results.

| Derivative | R-group on Acetophenone | Reaction Time (h) | Yield (%) | Product Appearance |

| 1a | -H | 48 | 78 | Yellow Solid |

| 1b | 4-OCH₃ | 48 | 85 | Pale Yellow Solid |

| 1c | 4-Cl | 48 | 81 | Light Yellow Solid |

| 1d | 4-NO₂ | 48 | 72 | Orange Solid |

| 1e | 4-CH₃ | 48 | 79 | Yellow Crystalline Solid |

Note: The yields are based on isolated and purified products.

Experimental Protocols

General Synthesis of Chalcone Derivatives (1a-1e)

This protocol describes the base-catalyzed Claisen-Schmidt condensation of this compound with a substituted acetophenone.

Materials:

-

This compound

-

Substituted Acetophenone (e.g., acetophenone, 4-methoxyacetophenone, 4-chloroacetophenone, 4-nitroacetophenone, 4-methylacetophenone)

-

Sodium Hydroxide (NaOH)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Deionized Water

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired substituted acetophenone (1.0 eq.) in methanol or ethanol (10-15 mL per mmol of aldehyde).

-

To this stirred solution, add a 10% aqueous solution of sodium hydroxide (2.0 eq.) dropwise at room temperature.

-

Continue stirring the reaction mixture at room temperature for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, pour the mixture into a beaker containing crushed ice and water.

-

If a precipitate forms, collect the solid by vacuum filtration.

-

Wash the collected solid with cold deionized water until the filtrate is neutral.

-

Dry the crude product in a desiccator.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

-

Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the chemical signaling pathway for the synthesis of the chalcone derivatives.

Caption: Experimental workflow for the synthesis of chalcone derivatives.

Caption: Claisen-Schmidt condensation reaction pathway.

Application of Pyrrole Derivatives in Anticancer Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of pyrrole derivatives in anticancer research, including their mechanisms of action, quantitative data on their efficacy, and detailed protocols for key experimental procedures.

Introduction

Pyrrole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1] In the field of oncology, pyrrole-containing molecules have emerged as promising scaffolds for the development of novel anticancer agents.[1][2][3] These compounds exert their antitumor effects through various mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[1][2] Several pyrrole derivatives are currently in clinical use or undergoing clinical trials, highlighting their therapeutic potential.[3][4] This document will delve into the application of specific pyrrole derivatives, present their cytotoxic activities, and provide detailed protocols for their evaluation.

Featured Pyrrole Derivatives and Their Anticancer Activity

Several novel pyrrole derivatives have been synthesized and evaluated for their anticancer properties. These compounds have shown significant efficacy against a range of cancer cell lines.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of selected pyrrole derivatives against various human cancer cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| MI-1 | Colorectal Cancer Cells | Colon | Not specified, but induced apoptosis | [5][6] |

| D1 | Colorectal Cancer Cells | Colon | Not specified, but induced apoptosis | [5][6] |

| Compound 12l | U251 | Glioblastoma | 2.29 ± 0.18 | |

| A549 | Lung Carcinoma | 3.49 ± 0.30 | ||

| 769-P | Renal Cell Adenocarcinoma | > 10 | ||

| HepG2 | Hepatocellular Carcinoma | > 10 | ||

| HCT-116 | Colorectal Carcinoma | > 10 | ||

| Compound 12b | MCF-7 | Breast Cancer | < 2.73 | [7] |

| PC-3 | Prostate Cancer | < 2.73 | [7] | |

| Compound 14b | MCF-7 | Breast Cancer | < 2.73 | [7] |

| PC-3 | Prostate Cancer | < 2.73 | [7] | |

| Compound 14c | MCF-7 | Breast Cancer | < 2.73 | [7] |

| PC-3 | Prostate Cancer | < 2.73 | [7] | |

| Compound 14d | MCF-7 | Breast Cancer | < 2.73 | [7] |

| PC-3 | Prostate Cancer | < 2.73 | [7] |

Mechanisms of Action

Pyrrole derivatives employ a variety of mechanisms to inhibit cancer cell growth and proliferation.

-

Inhibition of Receptor Tyrosine Kinases (RTKs): Compounds like MI-1 and D1 act as competitive inhibitors of key RTKs such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6] The binding of these derivatives to EGFR and VEGFR forms stable complexes, thereby blocking downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis.[5][6]

-

Induction of Apoptosis: A common mechanism of action for many pyrrole derivatives is the induction of programmed cell death, or apoptosis.[7] For instance, compound 12l has been shown to induce apoptosis in A549 lung cancer cells. Similarly, compounds 12b, 14b, 14c, and 14d mediate their anticancer activity in breast and prostate cancer cells at least in part through the activation of caspases-3/7, key executioner enzymes in the apoptotic cascade.[7]

-

Cell Cycle Arrest: Disruption of the normal cell cycle progression is another effective anticancer strategy. Pyrrole derivatives have been shown to cause cell cycle arrest at specific checkpoints. Mechanistic studies revealed that compound 12l arrests the cell cycle in the G0/G1 phase in A549 cells, preventing them from entering the DNA synthesis (S) phase.

-

Targeting Microtubule Polymerization: Some pyrrole derivatives have been designed to target microtubule dynamics, which are essential for cell division.[1][2] By interfering with microtubule polymerization, these compounds can lead to mitotic arrest and subsequent cell death.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a key signaling pathway targeted by pyrrole derivatives and a general experimental workflow for their evaluation.

Caption: Inhibition of EGFR/VEGFR signaling by pyrrole derivatives.

Caption: Experimental workflow for anticancer drug evaluation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer properties of pyrrole derivatives.

Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effect of pyrrole derivatives on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Pyrrole derivative stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrrole derivative in culture medium. The final concentration of DMSO should be less than 0.5%. Replace the medium in each well with 100 µL of the medium containing the desired concentration of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).

-

Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be more than 650 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with a pyrrole derivative.

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Induce apoptosis in your target cells with the pyrrole derivative for the desired time. Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin.

-

Cell Washing: Wash the collected cells (1-5 x 10⁵) once with cold PBS.[2]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[2]

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[6]

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[2]

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.[2]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.[6]

-

Healthy cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is for determining the distribution of cells in different phases of the cell cycle after treatment with a pyrrole derivative.

Materials:

-

Treated and untreated cancer cells

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect approximately 1 x 10⁶ cells after treatment.

-

Cell Washing: Wash the cells with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping.[1][8] Fix the cells for at least 30 minutes on ice or store them at -20°C for later analysis.[1]

-

Rehydration and RNase Treatment: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in PI staining solution containing RNase A to degrade RNA and ensure that only DNA is stained.[1][5]

-

Staining: Incubate the cells for 15-30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]

Western Blot Analysis of Signaling Proteins (e.g., EGFR, VEGFR)

This protocol is for detecting the expression and phosphorylation status of specific proteins in a signaling pathway.

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer (with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)

-

Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-VEGFR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[1] Centrifuge the lysates to pellet cell debris and collect the supernatant.[1]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[1]

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[1]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[1]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[1][2]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[1][2]

-

Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).[2]

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[2]

-

Washing: Repeat the washing step as in step 7.

-

Detection: Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[1] The intensity of the bands can be quantified using densitometry software. β-actin is commonly used as a loading control to normalize protein levels.

References

- 1. Protein extraction, quantification and western blot analysis [bio-protocol.org]

- 2. Western Blot Protocols | Antibodies.com [antibodies.com]

- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 4. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]

- 5. bosterbio.com [bosterbio.com]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

Application Notes: Condensation Reactions of Primary Amines for Imine Synthesis

Introduction

The condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone) is a fundamental transformation in organic chemistry that yields an imine, also known as a Schiff base.[1][2] This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.[3][4] The resulting carbon-nitrogen double bond (C=N) in the imine is a versatile functional group and a key intermediate in the synthesis of a vast array of nitrogen-containing compounds, including ligands for metal complexes, therapeutic agents, and other biologically active molecules.[2][4][5]

The reaction is typically reversible and can be catalyzed by either acid or base.[5][6] To drive the equilibrium towards the product, water is often removed from the reaction mixture using methods such as azeotropic distillation, molecular sieves, or other drying agents.[2][7] The reaction conditions can be tuned based on the reactivity of the specific carbonyl and amine substrates; aldehydes are generally more reactive than ketones.[8]

A significant extension of this reaction is reductive amination, where the imine intermediate is reduced in situ to form a secondary amine.[9][10][11] This one-pot procedure is a highly efficient method for forming C-N bonds.[12][13]

Reaction Mechanism and Workflow

The formation of an imine proceeds through a two-step mechanism:

-

Nucleophilic Addition: The primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine or hemiaminal.[4][5][14]

-

Dehydration: The carbinolamine is then protonated (typically under mild acidic conditions) to make the hydroxyl group a better leaving group. Subsequent elimination of water and deprotonation of the nitrogen results in the formation of the C=N double bond of the imine.[3][6]

Below is a diagram illustrating the general mechanism for this transformation.

Caption: Mechanism of Imine Formation.

The general experimental workflow for synthesizing an imine is outlined in the following diagram.

Caption: General Experimental Workflow.

Data Summary

The following table summarizes various conditions reported for the condensation reaction between primary amines and carbonyl compounds.

| Aldehyde/Ketone | Primary Amine | Solvent | Catalyst/Conditions | Time (h) | Temp (°C) | Yield (%) |

| Benzaldehyde | Ethylamine | Methanol | None | < 1 | RT | High |

| Salicylaldehyde | Ethylenediamine | 95% Ethanol | Reflux | 0.17 | ~78 | High |

| Various Aromatic Aldehydes | Various Primary Amines | Ethanol | Glacial Acetic Acid (cat.) | 3 - 4 | Reflux | High |

| Benzaldehyde | Aniline | Dichloromethane | Anhydrous MgSO₄ | 1 | RT | ~85% (Conversion) |

| Benzaldehyde | Acetone | Water | Potassium Glycinate (20 mol%) | 12 | RT | 63 |

| Various Aldehydes/Ketones | Various Primary Amines | Water | None | Varies | RT | Varies |

References for table data:[1][7][8][15][16][17]

Experimental Protocols

Protocol 1: General Synthesis of an Imine from an Aldehyde and a Primary Amine

This protocol provides a general method for the synthesis of Schiff bases, which can be adapted based on the specific reactants.

Materials:

-

Aldehyde (1.0 mmol, 1.0 eq)

-

Primary Amine (1.0 - 1.2 mmol, 1.0 - 1.2 eq)

-

Solvent (e.g., Ethanol, Methanol) (~15 mL)

-

Catalyst: Glacial Acetic Acid (1-3 drops) (Optional, but often recommended)

-

Round-bottom flask

-

Stir bar and magnetic stir plate

-

Condenser (if refluxing)

-

Thin Layer Chromatography (TLC) supplies

-

Ice bath

-

Büchner funnel and vacuum filtration apparatus

Procedure:

-

Dissolve the aldehyde (1.0 eq) in the chosen solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stir bar.[15]

-

Add the primary amine (1.0-1.2 eq) to the solution. For volatile amines, this should be done quickly.[7]

-

Add a catalytic amount (1-3 drops) of glacial acetic acid to the mixture.[8]

-

Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. Ketones are generally less reactive than aldehydes and may require heating.[8]

-

Monitor the progress of the reaction using TLC until the starting material is consumed.

-

Once the reaction is complete, remove the heat source (if applicable) and allow the flask to cool to room temperature.[15]

-

Further cool the flask in an ice/water bath to facilitate the precipitation of the imine product.[15]

-

Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold solvent.[15]

-

Dry the product in air or under vacuum.

-

If necessary, purify the product further by recrystallization from a suitable solvent.

-

Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., ¹H-NMR, IR). The formation of the imine can be confirmed by the appearance of a C=N stretching band in the IR spectrum (typically 1690-1640 cm⁻¹) and the disappearance of the carbonyl C=O band.[5]

Protocol 2: Reductive Amination of a Ketone

This protocol describes a one-pot synthesis of a secondary amine from a ketone and a primary amine via an intermediate imine, which is reduced in situ.

Materials:

-

Ketone (1.0 mmol, 1.0 eq)

-

Primary Amine (1.0 mmol, 1.0 eq)

-

Methanol

-

Reducing Agent: Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

-

Acetic Acid (to maintain slightly acidic pH if using NaBH₃CN)

-

Round-bottom flask

-

Stir bar and magnetic stir plate

Procedure:

-

In a round-bottom flask, combine the ketone (1.0 eq), the primary amine (1.0 eq), and methanol.

-

Stir the mixture at room temperature to allow for the formation of the imine intermediate. The reaction is often carried out under slightly acidic conditions (pH ~5-6), which can be achieved by adding a small amount of acetic acid. This is particularly important when using pH-sensitive reducing agents like NaBH₃CN.[10][11]

-

After a set period (e.g., 30-60 minutes), slowly add the reducing agent (e.g., NaBH₄) in portions to the stirring solution. Be cautious as hydrogen gas may be evolved.

-

Continue to stir the reaction at room temperature for several hours or until the reaction is complete (as determined by TLC or GC-MS).

-

Quench the reaction by carefully adding water or a dilute acid solution.

-

Perform an aqueous work-up to extract the amine product into an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting secondary amine product using an appropriate method, such as column chromatography.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. byjus.com [byjus.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. iosrjournals.org [iosrjournals.org]

- 6. 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation - Organic Chemistry | OpenStax [openstax.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]

- 11. Reductive amination - Wikipedia [en.wikipedia.org]

- 12. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]